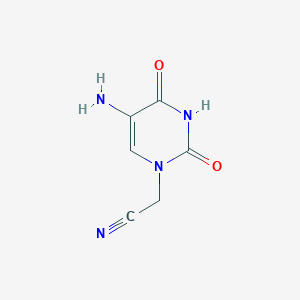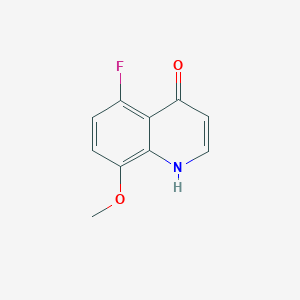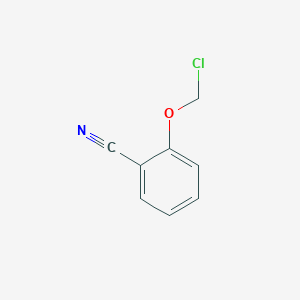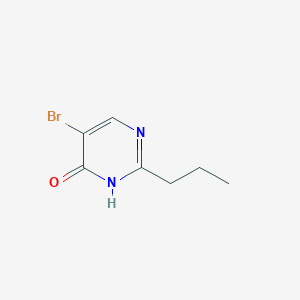
1-(6-Methoxypyridin-2-yl)propan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Methoxypyridin-2-yl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C9H15ClN2O It is a derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methoxypyridin-2-yl)propan-1-amine hydrochloride typically involves the reaction of 6-methoxypyridine with propan-1-amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as crystallization or chromatography to obtain the hydrochloride salt form.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(6-Methoxypyridin-2-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.
Applications De Recherche Scientifique
1-(6-Methoxypyridin-2-yl)propan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of 1-(6-Methoxypyridin-2-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
- 1-(6-Methoxypyridin-3-yl)propan-2-amine
- N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine
Comparison: 1-(6-Methoxypyridin-2-yl)propan-1-amine hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinity to molecular targets, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C9H15ClN2O |
|---|---|
Poids moléculaire |
202.68 g/mol |
Nom IUPAC |
1-(6-methoxypyridin-2-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H14N2O.ClH/c1-3-7(10)8-5-4-6-9(11-8)12-2;/h4-7H,3,10H2,1-2H3;1H |
Clé InChI |
FXXXQLIXHCOGDB-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=NC(=CC=C1)OC)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{1-[(Tert-butyldimethylsilyl)oxy]-2-methylcyclopentyl}acetaldehyde](/img/structure/B13235513.png)



![3-{[(2,4,5-Trimethylphenyl)methyl]amino}propan-1-ol](/img/structure/B13235536.png)
![[4-(Methylcarbamoyl)phenyl]methanesulfonyl fluoride](/img/structure/B13235538.png)



![3-Oxaspiro[bicyclo[5.1.0]octane-4,4'-oxane]](/img/structure/B13235557.png)


![2-[(3-Bromophenyl)methyl]pyrrolidine](/img/structure/B13235566.png)

